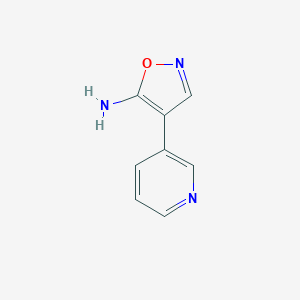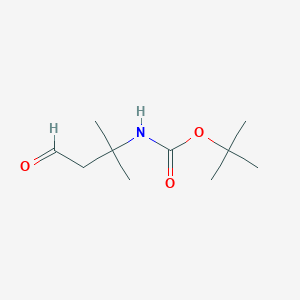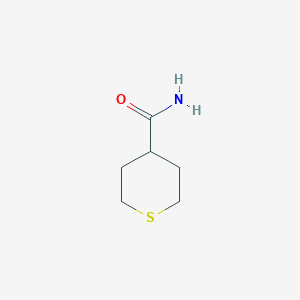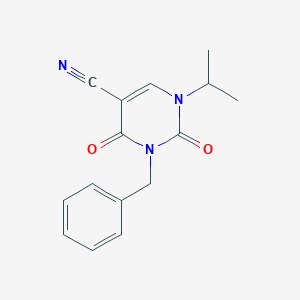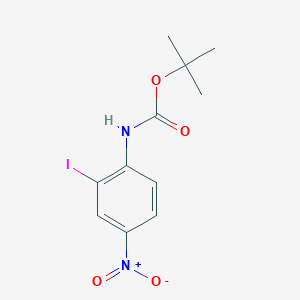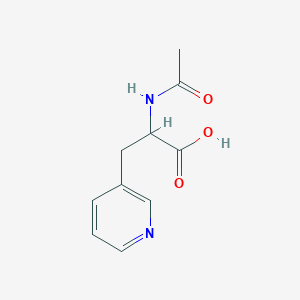
2-Acetylamino-3-pyridin-3-yl-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylamino-3-pyridin-3-yl-propionic acid, also known as AP3, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of the amino acid cysteine and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
2-Acetylamino-3-pyridin-3-yl-propionic acid works by binding to the glutamate receptor and modulating its activity. This receptor is involved in many physiological processes, including learning and memory. By modulating its activity, 2-Acetylamino-3-pyridin-3-yl-propionic acid has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
2-Acetylamino-3-pyridin-3-yl-propionic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against glutamate-induced toxicity in neuronal cells and to improve cognitive function in animal models of Alzheimer's disease. Additionally, 2-Acetylamino-3-pyridin-3-yl-propionic acid has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Acetylamino-3-pyridin-3-yl-propionic acid in lab experiments is that it has been well-studied and its synthesis method is reliable. Additionally, 2-Acetylamino-3-pyridin-3-yl-propionic acid has been shown to have a variety of biochemical and physiological effects, making it useful in many different types of research studies. However, one limitation of using 2-Acetylamino-3-pyridin-3-yl-propionic acid is that it can be expensive to synthesize, which may limit its use in some research studies.
Direcciones Futuras
There are many potential future directions for research on 2-Acetylamino-3-pyridin-3-yl-propionic acid. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-Acetylamino-3-pyridin-3-yl-propionic acid may be useful in treating other neurological disorders such as epilepsy and traumatic brain injury. Further research is also needed to fully understand the mechanism of action of 2-Acetylamino-3-pyridin-3-yl-propionic acid and to identify any potential side effects of its use.
In conclusion, 2-Acetylamino-3-pyridin-3-yl-propionic acid is a chemical compound that has been studied extensively for its potential use in scientific research. Its ability to modulate the activity of glutamate receptors has made it a valuable tool in the study of neurological diseases and other physiological processes. While there are some limitations to its use, 2-Acetylamino-3-pyridin-3-yl-propionic acid has the potential to be a valuable tool in many different types of research studies.
Métodos De Síntesis
The synthesis of 2-Acetylamino-3-pyridin-3-yl-propionic acid involves the reaction of cysteine with acetic anhydride and pyridine. The resulting product is then purified using column chromatography. This synthesis method has been used successfully in many research studies and is considered to be reliable.
Aplicaciones Científicas De Investigación
2-Acetylamino-3-pyridin-3-yl-propionic acid has been used in a variety of scientific research studies due to its ability to modulate the activity of glutamate receptors. This compound has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
170092-30-5 |
|---|---|
Nombre del producto |
2-Acetylamino-3-pyridin-3-yl-propionic acid |
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2-acetamido-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-4,6,9H,5H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
YPRICIIQJIPLOM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CN=CC=C1)C(=O)O |
SMILES canónico |
CC(=O)NC(CC1=CN=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



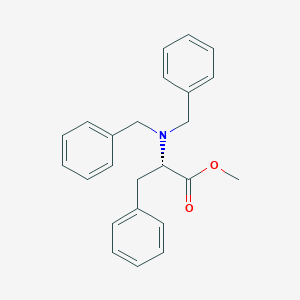
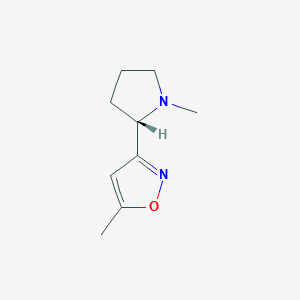
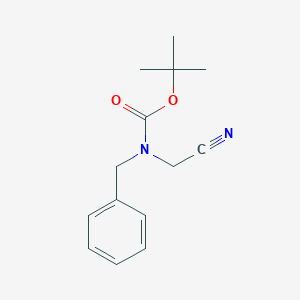
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)

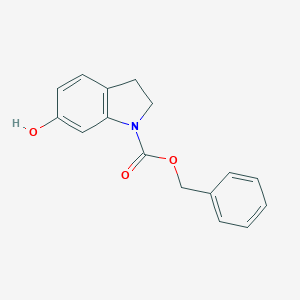

![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)
